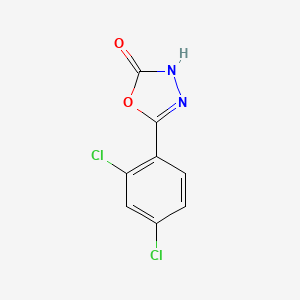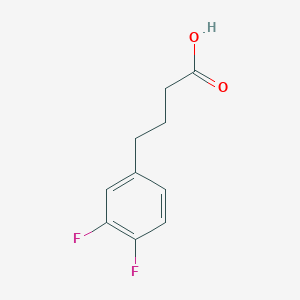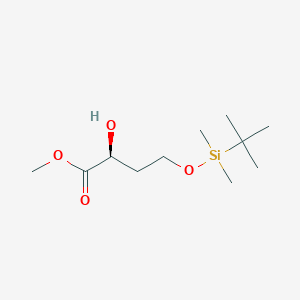
(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
Übersicht
Beschreibung
The compound is a silyl ether derivative, which are often used as protective groups in organic synthesis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are known for their stability and can be removed under mild conditions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-carbon chain (butanoate) with a hydroxy (OH) group and a methoxy (OCH3) group attached. The methoxy group is further modified with a tert-butyldimethylsilyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of silyl ethers depend on the nature of the silyl group and the alcohol it’s protecting. Generally, they are stable, non-polar compounds. They are usually liquids that are insoluble in water but soluble in organic solvents .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the preparation of heterocyclic compounds . It can undergo SN2 reactions to form intermediates that are useful in intramolecular cyclization processes . For example, it can be used to synthesize 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine , a compound with potential applications ranging from fluorescent materials to building blocks in supramolecular chemistry .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential as neural nitric oxide synthase inhibitors and calcium channel inhibitors . These properties make them candidates for the development of treatments for disorders of the nervous system and other health conditions .
Supramolecular Chemistry
The compound’s derivatives are known to form polynuclear complexes with different metal ions. This feature is particularly useful in supramolecular chemistry, where these complexes can be utilized for constructing more complex molecular architectures .
Fluorescent Materials
Due to its ability to form heterocyclic systems, this compound can be used in the synthesis of fluorescent materials. These materials have applications in bioimaging and sensors , where they can be used to detect or visualize biological processes .
Ionic Liquids
The structural core derived from this compound has been used in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have low viscosity and are designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides. They also find use in dye-sensitized solar cells as nonvolatile electrolytes .
Cyclin Dependent Kinase-9 Inhibitors
Research has been conducted on using this compound in the development of selective cyclin dependent kinase-9 inhibitors . These inhibitors are being developed for the treatment of hematological malignancies , showcasing the compound’s potential in cancer therapy .
Wirkmechanismus
Target of Action
It’s worth noting that the compound contains atert-butyldimethylsilyl (TBDMS) ether group , which is commonly used in organic synthesis as a protecting group for alcohols .
Mode of Action
The TBDMS group in the compound serves to protect the alcohol from reacting under conditions that would normally affect it . The protection is achieved by the formation of a silyl ether when the alcohol reacts with the silyl chloride in the presence of a base . The silyl ether can then be selectively removed under mild conditions .
Biochemical Pathways
The use of tbdms ethers in organic synthesis can influence a variety of biochemical pathways depending on the specific context and the alcohol being protected .
Pharmacokinetics
The presence of the tbdms group could potentially affect the compound’s bioavailability by altering its polarity and solubility .
Result of Action
The primary result of the action of “(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate” is the protection of an alcohol group, preventing it from reacting under certain conditions . This allows for selective reactions to occur at other sites in the molecule .
Action Environment
The action of “(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate” can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the pH of the environment . It is stable under basic and neutral conditions, but can be removed under acidic conditions . Additionally, the temperature and the presence of certain reagents can also influence the stability of the TBDMS group .
Eigenschaften
IUPAC Name |
methyl (2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLHQXCUVDZBNE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584598 | |
| Record name | Methyl (2S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate | |
CAS RN |
307532-01-0 | |
| Record name | Methyl (2S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (S)-(-)-4-(tert-butyldimethylsilyloxy)-2-hydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



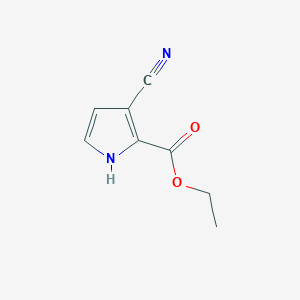
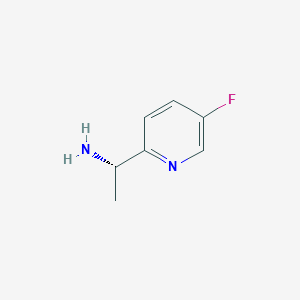
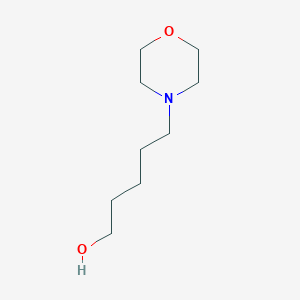
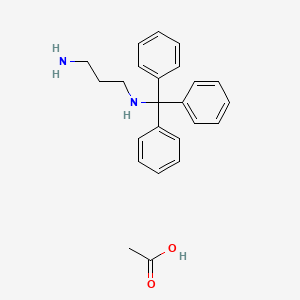
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)

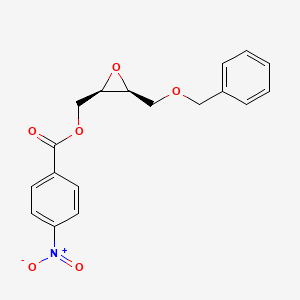

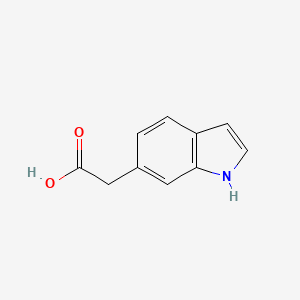
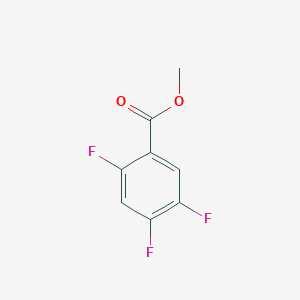
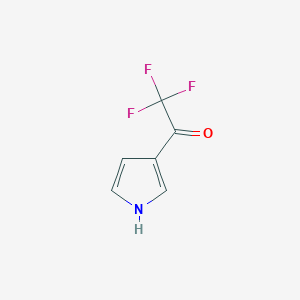
![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)
